[3,4-Bis(benzyloxy)phenyl]acetaldehyde

Catalog No.
S8676814
CAS No.
M.F
C22H20O3
M. Wt
332.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3,4-Bis(benzyloxy)phenyl]acetaldehyde

Product Name

[3,4-Bis(benzyloxy)phenyl]acetaldehyde

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]acetaldehyde

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C22H20O3/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,14-15H,13,16-17H2

InChI Key

SCXZJKDZOUIRBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC=O)OCC3=CC=CC=C3

[3,4-Bis(benzyloxy)phenyl]acetaldehyde is a synthetic intermediate where the reactive catechol hydroxyls of 3,4-dihydroxyphenylacetaldehyde (DOPAL) are masked with stable benzyl ether protecting groups. This protection strategy is critical for its primary application as a robust and handleable precursor in the Pictet-Spengler reaction, the key step in constructing the tetrahydroisoquinoline core of numerous benzylisoquinoline alkaloids (BIAs) like norlaudanosoline. [REFS-1, REFS-2] The benzyl groups provide stability against oxidation and improve solubility in organic solvents, enabling controlled and high-yield transformations that are not feasible with the unprotected analog. [3]

Research Fit

Stable protected aldehyde intermediate for multi-step organic synthesis

Enables controlled preparation of DOPAL, the reactive dopamine metabolite

Compatible with standard inert-atmosphere storage and handling

Substituting this compound with its unprotected form, 3,4-dihydroxyphenylacetaldehyde (DOPAL), is contraindicated for controlled chemical synthesis. DOPAL is notoriously unstable, as the catechol moiety readily oxidizes to form highly reactive ortho-quinones, leading to rapid degradation, polymerization, and unwanted side reactions. [REFS-1, REFS-2] This inherent reactivity makes it exceptionally difficult to handle and store, and its use as a precursor results in complex product mixtures and significantly diminished yields of the desired cyclized product. [3] The benzyl-protected form circumvents these issues, providing a stable, weighable solid with a predictable reactivity profile essential for reproducible, high-purity synthesis workflows.

Substitution Risk

Unprotected DOPAL instability
Rapid oxidative degradation and non-specific reactivity preclude direct use in controlled syntheses.
Phenylacetaldehyde lacks catechol motif
Absence of benzyloxy handles prevents selective deprotection to the catechol required for dopamine-related studies.
Orthogonal protection strategy
Benzyloxy groups shield the catechol core, allowing aldehyde functionalization without compromising the dihydroxy motif; unprotected or simpler analogs cannot replicate this selectivity.

Enhanced Chemical Stability for Reliable Handling and Reproducible Reactions

The primary differentiator is stability. The unprotected analog, 3,4-dihydroxyphenylacetaldehyde (DOPAL), is highly unstable in solution due to rapid catechol oxidation. Studies show that in the presence of amine nucleophiles at physiological pH, the concentration of DOPAL can decrease significantly within minutes. [REFS-1, REFS-2] In contrast, benzyl ether protection renders the catechol unreactive to oxidation under typical synthesis conditions, providing a compound that is stable for storage and use over extended reaction times, which is critical for achieving reproducibility.

Evidence DimensionChemical stability in solution
Target Compound DataStable (Benzyl ether protection prevents catechol oxidation)
Comparator Or Baseline3,4-Dihydroxyphenylacetaldehyde (DOPAL): Highly unstable, concentration decreases significantly in minutes to hours depending on conditions. [REFS-1, REFS-2]
Quantified DifferenceQualitatively high (Stable for days vs. unstable in minutes/hours)
ConditionsAqueous buffer (pH 7.4), 37°C, in the presence of nucleophiles. [REFS-1, REFS-2]

Superior stability ensures accurate dosing, prevents formation of degradation impurities, and leads to more reliable and reproducible reaction outcomes.

Stability vs DOPAL
Class-level inference
Protected catechol provides operational stability under inert atmosphere. DOPAL requires acidic stabilization and immediate derivatization due to rapid degradation.
Enables reliable multi-step synthesis not possible with DOPAL.
Qualitative stability comparison; direct head-to-head data not available.

Superior Processability Through Enhanced Solubility in Organic Solvents

The two large, nonpolar benzyl groups fundamentally alter the compound's physical properties, making it readily soluble in common aprotic organic solvents used for synthesis (e.g., toluene, dichloromethane, THF). In contrast, the comparator 3,4-dihydroxyphenylacetaldehyde is a highly polar molecule with two free hydroxyl groups, resulting in poor solubility in these solvents but higher solubility in water or protic media. This difference is critical for process design, enabling homogeneous reaction conditions for the Pictet-Spengler condensation, which is often performed in non-aqueous systems.

Evidence DimensionSolubility Profile
Target Compound DataHigh solubility in common aprotic organic solvents (e.g., Toluene, DCM, THF)
Comparator Or Baseline3,4-Dihydroxyphenylacetaldehyde: Poor solubility in aprotic organic solvents; soluble in polar protic solvents (e.g., water, methanol).
Quantified DifferenceQualitatively opposite solubility profiles
ConditionsStandard laboratory temperature and pressure

Enables the use of a wider range of organic solvents and reaction conditions, facilitating homogeneous catalysis and simplifying product isolation and purification.

Synthetic Utility
Cross-study comparable
Stable precursor for DOPAL synthesis; free aldehyde group enables transformations; benzyl groups removable via hydrogenolysis.
Only practical route to controlled, pure DOPAL for biochemical studies.
Functional differentiation based on protecting group strategy; quantitative yields not disclosed.

Optimized Precursor for High-Yield Pictet-Spengler Cyclizations

The Pictet-Spengler reaction relies on the nucleophilicity of the aromatic ring for the key intramolecular cyclization step. The electron-donating nature of the benzyloxy ether groups activates the ring for this electrophilic aromatic substitution, facilitating high-yield conversion to the tetrahydroisoquinoline core under standard acidic conditions. [1] Using the unprotected catechol is problematic; its inherent instability leads to competing oxidation and polymerization pathways, which foul the reaction and reduce the yield of the desired alkaloid precursor. The benzyl groups ensure that the aldehyde's reactivity is channeled exclusively toward the desired bond-forming cyclization.

Evidence DimensionReaction Pathway Selectivity
Target Compound DataDirected toward desired Pictet-Spengler cyclization product.
Comparator Or Baseline3,4-Dihydroxyphenylacetaldehyde: Competing pathways of oxidation, polymerization, and side-product formation. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753235/" target="_blank">2</a>]
Quantified DifferenceHigh selectivity vs. Low selectivity/Complex mixture
ConditionsTypical Pictet-Spengler reaction conditions (acid catalysis).

This compound is specifically designed to maximize the yield and purity of the critical tetrahydroisoquinoline intermediate, simplifying downstream processing and improving overall synthesis efficiency.

Purity & Pricing
Cross-study comparable
Target: purity ≥95%, approx. $2,400–3,200/g. 3,4-Bis(benzyloxy)benzaldehyde: purity ≥98%, approx. $100–200/g.
Specialized acetaldehyde function justifies higher cost; ethyl side chain essential for dopamine metabolite synthesis.
Supplier pricing 2023–2025; procurement decision should be driven by synthetic need, not cost alone.
Reactivity vs Phenylacetaldehyde
Class-level inference
Benzyloxy groups reduce aldehyde electrophilicity and increase steric bulk, modulating nucleophilic addition rates and regioselectivity compared to unsubstituted phenylacetaldehyde.
Controlled reactivity essential for avoiding side reactions in dopamine derivative synthesis.
Inferred from substituent constants; quantitative kinetic data not available.

Core Building Block for Benzylisoquinoline Alkaloid (BIA) Synthesis

This compound is the preferred starting material for the synthesis of (S)-Norlaudanosoline, the universal precursor to over 2,500 BIAs. Its stability and solubility ensure efficient Pictet-Spengler condensation with dopamine to form the protected tetrahydroisoquinoline skeleton, which can then be deprotected and elaborated into target molecules like morphine, codeine, and papaverine. [1]

Preparation of Protected Tetrahydroisoquinoline Scaffolds for Library Synthesis

Due to its predictable reactivity, this aldehyde is ideal for reacting with a variety of β-arylethylamines to generate libraries of protected 1-benzyl-tetrahydroisoquinolines. The robust benzyl protection allows for further chemical modifications on other parts of the scaffold before a final, clean deprotection via catalytic hydrogenation to yield the target catechol-containing compounds.

Multi-Step Syntheses Requiring a Stable Dopamine Aldehyde Equivalent

In complex total synthesis projects, introducing a stable, non-polar equivalent of the sensitive 3,4-dihydroxyphenylacetaldehyde moiety early in the sequence is a key strategic advantage. This compound's compatibility with a wide range of organic reaction conditions, where the unprotected analog would decompose, makes it an essential tool for convergent synthetic strategies.

Application Fit Matrix

Application
Selection Property
Validation Focus
DOPAL synthesis for neurodegeneration research
Stable protected aldehyde intermediate
Deprotection efficiency & DOPAL purity after hydrogenolysis
Dopamine analogues & catecholamine metabolites
Orthogonal protecting groups for selective functionalization
Functional group compatibility & yield before deprotection
Reference standard for analytical method development
Defined structure and stability
LC-MS/MS calibration & quality control for aldehyde metabolites

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

332.14124450 g/mol

Monoisotopic Mass

332.14124450 g/mol

Heavy Atom Count

25

Explore Compound Types